2,6,16-Kauranetriol
Description
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Properties
IUPAC Name |
(1S,4S,9R,10S,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3/t12-,13?,14?,15-,16+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTDZPRNONHJLG-QMVVIZBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(CC([C@@H]1C(C[C@@]34[C@@H]2CC[C@H](C3)[C@@](C4)(C)O)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Botanical Treasury: Unearthing 2,6,16-Kauranetriol from its Natural Sources
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and potential biological activities of the ent-kaurane diterpenoid, 2,6,16-Kauranetriol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Natural Occurrence of this compound
The primary documented natural source of this compound is the fern Pteris cretica, commonly known as the Cretan brake fern.[1] This plant is widely distributed in temperate and warm regions of the world and has a history of use in traditional Chinese medicine for various ailments, including as an antipyretic and antidote.[1] Phytochemical investigations have revealed that Pteris cretica is a rich source of a variety of ent-kaurane diterpenoids, including the specific trihydroxy derivative, 2β,6β,16α-trihydroxy-ent-kaurane.[1]
While this compound has been specifically identified in Pteris cretica, the broader class of ent-kaurane diterpenoids is widely distributed in the plant kingdom. Genera such as Isodon, Annonaceae, and Coffea are also known to produce a diverse array of kaurane-type compounds.[2][3] This suggests that other related species may also serve as potential, yet currently undocumented, sources of this compound or its close analogues.
Isolation and Purification of this compound
General Experimental Protocol
The following protocol outlines a standard procedure for the extraction and isolation of this compound from the aerial parts of Pteris cretica.
1. Plant Material Collection and Preparation:
-
Fresh aerial parts (fronds) of Pteris cretica are collected and authenticated.
-
The plant material is air-dried in the shade to a constant weight.
-
The dried material is then ground into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., one week).[1]
-
The resulting crude methanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3. Solvent Partitioning:
-
The concentrated methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc).[4] This step separates compounds based on their polarity, with the moderately polar diterpenoids typically concentrating in the ethyl acetate fraction.
4. Chromatographic Separation:
-
The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar Rf values.
-
For the separation of closely related diterpenoids, silica gel columns impregnated with silver nitrate (B79036) (AgNO₃) can be employed. This technique is particularly useful for separating compounds based on the degree and position of unsaturation.[5]
-
Further purification of the fractions containing the target compound is achieved through repeated column chromatography or by using preparative high-performance liquid chromatography (HPLC).
Visualization of the Isolation Workflow
Quantitative Data
Quantitative data regarding the yield of this compound from Pteris cretica is not explicitly stated in the currently available literature. The yield of natural products can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed. However, for related ent-kaurane diterpenoids isolated from other plant sources, yields are typically reported in the range of milligrams from several kilograms of dried plant material.
| Compound | Source | Yield | Reference |
| This compound | Pteris cretica | Not Reported | [1] |
| Related Kaurane (B74193) Diterpenoids | Various Pteris spp. | Typically in mg/kg range | [4][5] |
Potential Biological Activities and Signaling Pathways
The biological activities of this compound have not been extensively studied. However, the broader class of ent-kaurane diterpenoids is known to possess a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[2]
Studies on other diterpenoids isolated from Pteris cretica have demonstrated interesting biological potential. For instance, certain pterosin sesquiterpenoids from this plant have been shown to act as hypolipidemic agents by activating Liver X Receptors (LXRs).[6] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRs can lead to a decrease in triglyceride levels.
Given the structural similarity of this compound to other bioactive diterpenoids found in Pteris cretica, it is plausible that it may also interact with nuclear receptors or other key signaling pathways. A hypothetical signaling pathway based on the known activity of a related compound from the same source is presented below.
Hypothetical Signaling Pathway
This diagram illustrates a potential mechanism where this compound, upon entering a cell, could bind to and activate the Liver X Receptor. This would lead to the formation of a heterodimer with the Retinoid X Receptor, which then binds to specific DNA sequences (LXR Response Elements) in the promoter regions of target genes. This interaction would modulate the expression of genes involved in lipid metabolism, potentially leading to a hypolipidemic effect. It is important to note that this is a hypothetical pathway based on the activity of a related compound, and further research is required to confirm the specific molecular targets of this compound.
Conclusion and Future Directions
This compound is a naturally occurring ent-kaurane diterpenoid with a confirmed source in the fern Pteris cretica. While established methods for the isolation of related compounds provide a clear path for obtaining pure samples, further studies are needed to determine its specific yield and to optimize purification protocols. The biological activities of this compound remain largely unexplored, but the known pharmacological profile of other kaurane diterpenoids and compounds from Pteris cretica suggests that this compound may possess therapeutic potential, possibly through the modulation of nuclear receptors and other key signaling pathways. Future research should focus on the targeted isolation of this compound in sufficient quantities for comprehensive biological screening, including cytotoxicity assays against various cancer cell lines, anti-inflammatory and antimicrobial testing, and investigation of its effects on metabolic pathways. Elucidating the precise mechanism of action and identifying the direct molecular targets of this compound will be crucial for its potential development as a novel therapeutic agent.
References
- 1. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects [mdpi.com]
- 4. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis Pathway of Kaurane Diterpenoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthesis pathway of kaurane (B74193) diterpenoids, a large and structurally diverse class of natural products with significant therapeutic potential. This document details the enzymatic cascade from the universal precursor, geranylgeranyl diphosphate (B83284) (GGDP), to the foundational kaurane scaffold, which serves as the backbone for a wide array of bioactive molecules, including the plant hormones gibberellins.
Introduction to Kaurane Diterpenoids
Kaurane diterpenoids are a class of tetracyclic diterpenes characterized by the kaurane skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and plant growth-regulating properties. The intricate biosynthetic pathway of these molecules involves a series of enzymatic reactions, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases. A thorough understanding of this pathway is crucial for the metabolic engineering of microorganisms for the sustainable production of high-value kaurane diterpenoids and for the discovery and development of novel therapeutic agents.
The Core Biosynthetic Pathway
The biosynthesis of kaurane diterpenoids commences with the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (GGDP), which is derived from the isoprenoid pathway. The core pathway to the initial kaurane structure, ent-kaurene (B36324), and its subsequent oxidation products is a conserved process in higher plants.
The key enzymatic steps are as follows:
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Geranylgeranyl Diphosphate (GGDP) to ent-Copalyl Diphosphate (ent-CPP): The first committed step is the cyclization of the linear GGDP molecule to the bicyclic intermediate, ent-copalyl diphosphate. This reaction is catalyzed by the enzyme ** ent-copalyl diphosphate synthase (CPS)**.
-
ent-Copalyl Diphosphate (ent-CPP) to ent-Kaurene: The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This reaction is catalyzed by ** ent-kaurene synthase (KS)**.
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ent-Kaurene to ent-Kaurenoic Acid: ent-kaurene undergoes a three-step oxidation at the C-19 position to form ent-kaurenoic acid. This series of reactions, proceeding through the intermediates ent-kaurenol (B36349) and ent-kaurenal, is catalyzed by a single multifunctional cytochrome P450 enzyme, ** ent-kaurene oxidase (KO)**.[1][2]
-
ent-Kaurenoic Acid to Gibberellin A12 (GA12): Further oxidation of ent-kaurenoic acid at the C-7 position, followed by ring contraction of the B-ring, leads to the formation of GA12, the precursor to all other gibberellins. This multi-step conversion is catalyzed by another cytochrome P450 enzyme, ** ent-kaurenoic acid oxidase (KAO)**.[3]
This core pathway serves as a launchpad for the generation of a vast diversity of kaurane diterpenoids through the action of various decorating enzymes, such as hydroxylases, glycosyltransferases, and acyltransferases.
Quantitative Data on Core Biosynthesis Enzymes
The following table summarizes key quantitative data for the enzymes involved in the core kaurane diterpenoid biosynthesis pathway. It is important to note that these values can vary depending on the plant species, experimental conditions, and the use of recombinant versus native enzymes.
| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Source Organism | Reference |
| ent-Copalyl Diphosphate Synthase (CPS) | GGDP | ent-CPP | 0.5 - 5 | 0.01 - 0.1 | 7.0 - 7.5 | 30 | Arabidopsis thaliana, Stevia rebaudiana | [4] |
| ent-Kaurene Synthase (KS) | ent-CPP | ent-Kaurene | 0.3 - 2 | 0.05 - 0.2 | 7.5 - 8.0 | 30 - 37 | Arabidopsis thaliana, Oryza sativa | [5] |
| ent-Kaurene Oxidase (KO) | ent-Kaurene | ent-Kaurenoic Acid | 1 - 10 | N/A | 7.4 - 7.5 | 25 - 30 | Arabidopsis thaliana, Tripterygium wilfordii | [6][7] |
| ent-Kaurenoic Acid Oxidase (KAO) | ent-Kaurenoic Acid | GA12 | 0.5 - 5 | N/A | 7.5 | 30 | Arabidopsis thaliana, Hordeum vulgare | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the enzymes of the kaurane diterpenoid biosynthesis pathway. These protocols are based on commonly employed techniques involving heterologous expression of the enzymes in microbial hosts followed by in vitro or in vivo assays and product analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Heterologous Expression of Biosynthetic Enzymes
Objective: To produce functional recombinant enzymes for in vitro characterization.
Protocol:
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Gene Amplification: The coding sequences of the target enzymes (CPS, KS, KO, KAO) are amplified from the cDNA of the source organism using PCR with gene-specific primers.
-
Vector Ligation: The amplified gene is ligated into a suitable expression vector (e.g., pET series for E. coli or pYES series for Saccharomyces cerevisiae). The vector should contain an appropriate promoter for inducible expression and a selectable marker.
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Transformation: The recombinant plasmid is transformed into a suitable expression host (E. coli BL21(DE3) or S. cerevisiae INVSc1).
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Expression Induction: The transformed cells are grown in an appropriate culture medium to a desired optical density. Gene expression is then induced by adding an inducer (e.g., IPTG for E. coli or galactose for S. cerevisiae).
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Cell Harvesting and Lysate Preparation: After a period of induction, the cells are harvested by centrifugation. For intracellular enzymes, the cell pellet is resuspended in a lysis buffer and disrupted by sonication or enzymatic lysis to release the protein. For microsomal enzymes like KO and KAO, a microsomal fraction is prepared by differential centrifugation.
Enzyme Activity Assays
Objective: To determine the enzymatic activity of CPS and KS by measuring the conversion of GGDP to ent-CPP and subsequently to ent-kaurene.
Materials:
-
Recombinant CPS and/or KS enzyme preparation
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT)
-
Geranylgeranyl diphosphate (GGDP) substrate
-
ent-Copalyl diphosphate (ent-CPP) substrate (for KS assay)
-
Alkaline phosphatase
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Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)
-
GC-MS for product analysis
Protocol:
-
Set up the reaction mixture containing the assay buffer, recombinant enzyme, and GGDP (for coupled CPS/KS assay) or ent-CPP (for KS assay).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
To dephosphorylate the remaining substrate and any diphosphate products, add alkaline phosphatase and incubate for a further 30 minutes.
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Extract the reaction products with an equal volume of hexane or ethyl acetate.
-
Analyze the organic extract by GC-MS to identify and quantify the ent-kaurene produced.
Objective: To measure the activity of the cytochrome P450 enzymes KO and KAO.
Materials:
-
Microsomal preparation containing the recombinant KO or KAO
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
ent-Kaurene or ent-kaurenoic acid substrate
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with TMCS)
-
GC-MS for product analysis
Protocol:
-
Prepare the reaction mixture containing the microsomal fraction, assay buffer, and the NADPH regeneration system.
-
Add the substrate (ent-kaurene for KO or ent-kaurenoic acid for KAO) dissolved in a small amount of a suitable solvent (e.g., acetone).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) with shaking for 1-3 hours.
-
Stop the reaction by acidifying the mixture (e.g., with 1 M HCl).
-
Extract the products with ethyl acetate.
-
Evaporate the organic solvent and derivatize the dried residue with a silylating agent (e.g., BSTFA with 1% TMCS) to improve volatility for GC-MS analysis.
-
Analyze the derivatized sample by GC-MS to identify and quantify the reaction products (ent-kaurenol, ent-kaurenal, ent-kaurenoic acid for KO; hydroxylated and ring-contracted products for KAO).
GC-MS Analysis of Kaurane Diterpenoids
Objective: To separate, identify, and quantify the products of the enzymatic reactions.
Protocol:
-
Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of these compounds.
-
Injection: Inject the prepared sample into the GC inlet.
-
Temperature Program: A typical temperature program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 300°C) to elute the compounds, and holds at the final temperature to clean the column.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification.
-
Data Analysis: Identify the compounds by comparing their retention times and mass spectra with those of authentic standards. Quantify the products by integrating the peak areas and using a calibration curve generated with known concentrations of the standards.
Visualizing the Biosynthesis Pathway
The following diagrams illustrate the core kaurane diterpenoid biosynthesis pathway and a typical experimental workflow for enzyme characterization.
Caption: The core biosynthetic pathway of kaurane diterpenoids.
Caption: A typical experimental workflow for enzyme characterization.
Conclusion
The biosynthesis pathway of kaurane diterpenoids represents a fascinating and important area of natural product chemistry and plant biology. The core pathway, from GGDP to GA12, is well-established, and the key enzymes have been identified and characterized in several plant species. The detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to study these enzymes and their products. Further research into the quantitative aspects of this pathway, including detailed kinetic analysis and the regulatory mechanisms governing flux through the pathway, will be crucial for fully harnessing the potential of kaurane diterpenoids in medicine and agriculture.
References
- 1. Mutations on ent-kaurene oxidase 1 encoding gene attenuate its enzyme activity of catalyzing the reaction from ent-kaurene to ent-kaurenoic acid and lead to delayed germination in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations on ent-kaurene oxidase 1 encoding gene attenuate its enzyme activity of catalyzing the reaction from ent-kaurene to ent-kaurenoic acid and lead to delayed germination in rice | PLOS Genetics [journals.plos.org]
- 3. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii [frontiersin.org]
2,6,16-Kauranetriol: A Technical Guide for Researchers
CAS Number: 41530-90-9
This technical guide provides a comprehensive overview of 2,6,16-Kauranetriol, an ent-kaurane diterpenoid isolated from the plant Pteris cretica. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential biological activities of this natural compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on the broader class of ent-kaurane diterpenoids and extracts from its natural source.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 41530-90-9 | N/A |
| Molecular Formula | C₂₀H₃₄O₃ | [1][2] |
| Molecular Weight | 322.5 g/mol | [1][2] |
| Physical Description | Powder | N/A |
| Source | Herbs of Pteris cretica | N/A |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Table 1: Physicochemical Properties of this compound.
| Property | Value (for this compound 2-O-beta-D-allopyranoside) | Source |
| CAS Number | 195735-16-1 | [3] |
| Molecular Formula | C₂₆H₄₄O₈ | [3] |
| Molecular Weight | 484.623 g/mol | [3] |
| Boiling Point | 654.3 ± 55.0 °C at 760 mmHg | [3] |
Table 2: Physicochemical Properties of a Related Glycoside.
Potential Biological Activities and Signaling Pathways
Ent-kaurane diterpenoids as a class are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and lipid-lowering effects.[2][4][5] Studies on extracts from Pteris cretica and isolated diterpenoids have pointed towards specific therapeutic potentials.
Lipid-Lowering Activity
Research on diterpenoids isolated from Pteris cretica has demonstrated potent lipid-lowering effects in 3T3-L1 adipocytes. One study identified a new ent-kaurane diterpenoid that was more effective than the control drug, berberine, in reducing triglyceride levels. This effect is potentially mediated through the activation of Liver X Receptors (LXRα and LXRβ), which are key regulators of cholesterol and fatty acid metabolism.[6]
Activation of the LXRα/β signaling pathway by a ligand, such as a diterpenoid, leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes involved in lipid metabolism.
Caption: Putative LXRα/β signaling pathway activated by a diterpenoid.
Cytotoxic and Hepatoprotective Activities
The broader class of ent-kaurane diterpenoids has been extensively studied for its cytotoxic effects against various cancer cell lines.[5] Additionally, compounds isolated from Pteris cretica have been investigated for their hepatoprotective activities. While direct evidence for this compound is pending, these findings suggest promising avenues for future research.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of compounds like this compound are crucial for reproducible research. Below are representative methodologies for assessing lipid-lowering and cytotoxic activities.
3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assay
This protocol describes the in vitro assessment of a compound's ability to inhibit lipid accumulation in adipocytes.
Caption: Experimental workflow for 3T3-L1 lipid accumulation assay.
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a suitable medium.
-
Differentiation Induction: Adipogenesis is induced by treating the cells with a differentiation cocktail, typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Compound Treatment: Concurrently with differentiation induction, cells are treated with varying concentrations of this compound or a vehicle control.
-
Maturation: The cells are maintained in culture for several days to allow for adipocyte maturation and lipid droplet formation.
-
Staining: Mature adipocytes are fixed and stained with Oil Red O, a lipid-soluble dye that specifically stains neutral triglycerides and lipids.
-
Quantification: The stained lipid droplets are visualized by microscopy. For quantitative analysis, the Oil Red O is eluted from the cells, and the absorbance is measured using a spectrophotometer.
-
Data Analysis: The extent of lipid accumulation inhibition is determined by comparing the absorbance of treated cells to control cells. The half-maximal inhibitory concentration (IC₅₀) can then be calculated.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation to determine a compound's cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Conclusion
This compound represents an intriguing natural product with potential therapeutic applications, particularly in the areas of metabolic disorders and oncology, based on the known activities of its chemical class and its plant source. This technical guide provides a foundational understanding of its properties and the methodologies to explore its biological effects. Further research is warranted to specifically elucidate the bioactivities and mechanisms of action of this compound.
References
- 1. This compound 2-O-beta-D-allopyraside | 195735-16-1 [chemicalbook.com]
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS#:195735-16-1 | this compound 2-O-beta-D-allopyraside | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Therapeutic Potential of Kaurane Compounds: A Technical Guide
Introduction
Kaurane-type diterpenes, and specifically their enantiomeric forms, ent-kauranes, represent a large and structurally diverse class of natural products with significant therapeutic potential.[1][2] First discovered in 1961, over 1300 ent-kaurane diterpenoids have been identified, primarily isolated from plants of the Isodon genus, but also found in families such as Asteraceae, Lamiaceae, and Euphorbiaceae.[1][3][4] These tetracyclic diterpenes, characterized by a perhydrophenanthrene unit fused with a cyclopentane (B165970) ring, have garnered considerable attention from the scientific community for their wide array of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7] This guide provides a comprehensive overview of the core therapeutic applications of kaurane (B74193) compounds, details key experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development.
Anticancer Activity
A substantial body of evidence highlights the potent cytotoxic, pro-apoptotic, and anti-proliferative effects of ent-kaurane diterpenoids across a variety of cancer cell lines, including lung, colon, breast, prostate, liver, and gastric cancers.[3] Oridonin, one of the most studied compounds in this class, is currently in a Phase I clinical trial in China for its anticancer properties.[3][4]
The anticancer mechanisms of these compounds are multifaceted and involve:
-
Induction of Apoptosis: Modulation of key apoptosis-related proteins such as the Bcl-2 family (Bcl-2, Bax), Poly (ADP-ribose) polymerase (PARP), cytochrome c, and cleavage of caspases-3, -8, and -9.[3][4]
-
Cell Cycle Arrest: Control of the cell cycle through regulation of proteins like cyclin D1, c-Myc, p21, p53, and cyclin-dependent kinases (CDK-2, CDK-4).[3][4]
-
Inhibition of Metastasis: Targeting of proteins involved in tumor invasion and angiogenesis, including matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[3][4]
-
Induction of Autophagy: Regulation of autophagy pathways through key proteins like LC-II and the mammalian target of rapamycin (B549165) (mTOR).[3][4]
Quantitative Anticancer Data
The cytotoxic efficacy of kaurane compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Ponicidin | HeLa (Cervical) | 23.1 (24h) | [3] |
| Ponicidin | A549 (Lung) | 38.0 (24h), 31.0 (48h), 15.0 (72h) | [3] |
| Ponicidin | GLC-82 (Lung) | 32.0 (24h), 26.0 (48h), 13.0 (72h) | [3] |
| Corymbulosin I | MDA-MB-231 (Breast) | 0.45 - 6.39 | [8] |
| Corymbulosin K | MDA-MB-231 (Breast) | 0.45 - 6.39 | [8] |
| Daphgenkin A | SW620 (Colon) | 3.0 | [8] |
| Daphgenkin A | RKO (Colon) | 6.5 | [8] |
Signaling Pathways in Anticancer Activity
Ent-kaurane diterpenoids exert their anticancer effects by modulating several critical signaling pathways. A primary mechanism is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the inhibition of pro-survival signals like NF-κB and PI3K/Akt.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard method for assessing the cytotoxic effects of kaurane compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the kaurane compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
Ent-kaurane diterpenes exhibit significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[5][9] This is often achieved through the downregulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[9][10]
Compounds isolated from species like Gochnatia decora and Sideritis hyssopifolia have been shown to inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage models.[9][11] Kaurenoic acid, for instance, attenuates inflammation by activating the Nrf2 transcription factor and downregulating NF-κB and cytokine-related pathways.[2][12]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential is often measured by the inhibition of NO production or cytokine release.
| Compound Class/Name | Assay | Model | Key Findings | Reference |
| Kaurene Derivatives | NO Production | LPS-stimulated Macrophages | 13 compounds showed IC50 values between 2 and 10 µM | [10] |
| ent-17-hydroxy-15-oxokauran-19-oic acid | Cytokine Release | LPS-stimulated RAW264.7 cells | Significant inhibition of NO, TNF-α, IL-1β, IL-6 | [9] |
| ent-15α-hydroxy-16-kauran-19-oic acid | Cytokine Release | LPS-stimulated RAW264.7 cells | Significant inhibition of NO, TNF-α, IL-1β, IL-6 | [9] |
| Hyssopifoliol A & B | IL-1α Release | Poly(I:C)-stimulated Keratinocytes | Significant inhibition of IL-1α release | [11] |
Signaling Pathways in Anti-inflammatory Activity
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Kaurane compounds can inhibit this process.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the inhibitory effect of kaurane compounds on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the kaurane compounds for 1-2 hours before stimulation.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. The presence of nitrite (B80452) (a stable product of NO) will result in a purple-colored azo compound. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Antimicrobial and Neuroprotective Activities
Antimicrobial Effects
Kaurane diterpenes have demonstrated notable activity against a range of pathogens, including bacteria responsible for oral diseases and antibiotic-resistant strains.[12][13] For example, ent-kaur-16(17)-en-19-oic acid (kaurenoic acid) is active against oral pathogens like Streptococcus mutans and Lactobacillus casei.[13] Other studies have shown that kaurane compounds isolated from Sigesbeckia orientalis are effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with some compounds showing synergistic effects when combined with conventional antibiotics.[14][15] The mechanism of action often involves the disruption of bacterial cell wall and membrane integrity.[16]
Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Name | Microorganism | MIC (µg/mL) | Reference |
| Kaurenoic Acid | Streptococcus mutans, S. sobrinus, S. mitis, S. sanguinis, Lactobacillus casei | 10 | [13] |
| Sigesbeckin A | MRSA, VRE | 64 | [14] |
| Compound 5 (from S. orientalis) | MRSA, VRE | 64 | [14] |
Neuroprotective Effects
Several kaurane diterpenes have shown promise in protecting neuronal cells from damage, particularly from oxidative stress, which is implicated in neurodegenerative diseases.[17][18] Compounds like linearol (B1675482) and sidol protect human astrocytoma cells from hydrogen peroxide-induced injury by reducing reactive oxygen species (ROS), decreasing lipid peroxidation, and restoring antioxidant enzyme levels.[17] This protective effect is partly mediated by the activation of the Nrf2 signaling pathway, a master regulator of antioxidant gene expression.[17] Other kauranes isolated from Fritillaria ebeiensis have demonstrated protective effects against MPP+-induced neuronal cell death in a model relevant to Parkinson's disease.[18][19]
Experimental Workflow: Screening for Neuroprotective Activity
References
- 1. benchchem.com [benchchem.com]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in the development of natural ent-kaurane diterpenoids with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 13. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting methicillin-resistant Staphylococcus aureus: The comprehensive action of ent-kaurane diterpenoids on bacterial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Kaurane Diterpenes from Fritillaria ebeiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
In Silico Prediction of 2,6,16-Kauranetriol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural products are a rich source of novel therapeutic agents. The kaurane (B74193) diterpenes, a class of tetracyclic diterpenoids, have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 2,6,16-Kauranetriol, a representative kaurane diterpene. We will explore computational workflows for target identification, bioactivity prediction, and outline the detailed protocols for key in silico experiments. This document serves as a resource for researchers seeking to leverage computational approaches in the discovery and development of drugs derived from natural products.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a member of the kaurane diterpenoid family, a structurally diverse group of natural products.[2][3] While extensive experimental data on this specific molecule is limited, its chemical scaffold is shared by numerous compounds with established biological activities.[3][4] In silico, or computational, methods provide a powerful and cost-effective approach to predict the biological activities of such compounds, identify their potential molecular targets, and elucidate their mechanisms of action.[5][6] These methods are integral to modern drug discovery, enabling the rapid screening of large compound libraries and the prioritization of candidates for further experimental validation.[7][8]
The primary in silico approaches for bioactivity prediction can be categorized into ligand-based and structure-based methods. Ligand-based methods utilize the structural and physicochemical properties of known active compounds to predict the activity of new molecules. Structure-based methods, on the other hand, rely on the three-dimensional structure of the biological target to predict how a ligand will interact with it.
Predicted Bioactivities of Kaurane Diterpenoids
Based on the known biological activities of structurally similar kaurane diterpenoids, we can hypothesize a range of potential bioactivities for this compound. These are summarized in the table below.
| Predicted Bioactivity | Potential Molecular Targets | Supporting Evidence for Kaurane Diterpenoids |
| Anti-inflammatory | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX), Nuclear factor-kappa B (NF-κB) | Inhibition of pro-inflammatory enzymes and signaling pathways.[1][3] |
| Anticancer | Apoptotic pathway proteins (e.g., Bcl-2 family, caspases), Protein kinases | Induction of apoptosis and inhibition of cancer cell proliferation.[1][4] |
| Antiviral | Viral proteases (e.g., SARS-CoV-2 3CLpro, PLpro), Viral polymerases | Inhibition of viral replication and assembly.[1] |
| Antimicrobial | Bacterial cell wall synthesis enzymes, Fungal membrane proteins | Disruption of microbial growth and viability.[3] |
| Antiparasitic | Leishmania Pteridine Reductase I (PTR1) | Inhibition of essential parasitic enzymes.[9] |
In Silico Experimental Workflow for Bioactivity Prediction
A typical computational workflow for predicting the bioactivity of a novel compound like this compound involves a multi-step process that integrates various in silico tools and databases.
Caption: In silico workflow for bioactivity prediction of this compound.
Detailed Methodologies for Key In Silico Experiments
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to a specific protein target.
Protocol:
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate protonation states to amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the protein.
-
The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
The docking score provides a quantitative estimate of the binding affinity.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
Objective: To build a mathematical model that relates the chemical structure of kaurane diterpenoids to their biological activity.
Protocol:
-
Data Collection:
-
Compile a dataset of kaurane diterpenoids with experimentally determined biological activity data (e.g., IC50 values) for a specific target.
-
-
Molecular Descriptor Calculation:
-
For each compound in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., topological, electronic, steric properties).
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that correlates the molecular descriptors of the training set compounds with their biological activity.
-
-
Model Validation:
-
Use the test set to validate the predictive power of the QSAR model.
-
Evaluate the model's performance using statistical metrics such as the correlation coefficient (R²) and the root mean square error (RMSE).
-
-
Prediction for New Compounds:
-
Use the validated QSAR model to predict the biological activity of this compound.
-
Predicted Signaling Pathway Involvement: Anti-inflammatory Action
Based on the known anti-inflammatory properties of kaurane diterpenoids, we can predict that this compound may modulate key inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Predicted modulation of the NF-κB signaling pathway by this compound.
Conclusion
In silico prediction of bioactivity is a critical component of modern drug discovery, offering a rapid and efficient means to explore the therapeutic potential of natural products. This guide has outlined the key computational methodologies and workflows for predicting the bioactivity of this compound, a representative kaurane diterpenoid. By leveraging molecular docking, QSAR modeling, and pathway analysis, researchers can generate valuable hypotheses about the compound's potential targets and mechanisms of action. These in silico predictions provide a strong foundation for guiding subsequent experimental validation and accelerating the development of novel therapeutics derived from natural sources.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 4. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. In silico search for drug targets of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. scispace.com [scispace.com]
- 9. Identification of Kaurane-Type Diterpenes as Inhibitors of Leishmania Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to ent-Kaurane Diterpenoids: From Biological Activity to Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the burgeoning literature on ent-kaurane diterpenoids, a class of natural products exhibiting a wide spectrum of biological activities. This document summarizes key quantitative data, furnishes detailed experimental methodologies for crucial assays, and visualizes the complex signaling pathways modulated by these compounds, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Biological Activities of ent-Kaurane Diterpenoids
ent-Kaurane diterpenoids, isolated from various plant genera such as Isodon, Croton, and Sigesbeckia, have demonstrated significant therapeutic potential. Their biological activities are diverse, with the most prominent being anticancer, anti-inflammatory, and antibacterial effects.[1]
Anticancer Activity
A substantial body of research highlights the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a multitude of cancer cell lines.[1] Compounds like oridonin (B1677485) and eriocalyxin B are particularly well-studied for their ability to induce cell cycle arrest and apoptosis, and to inhibit cancer cell proliferation, invasion, and angiogenesis.[2][3]
Anti-inflammatory Activity
Several ent-kaurane diterpenoids exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators. A common mechanism is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] This is often achieved through the inhibition of inducible nitric oxide synthase (iNOS) expression and the modulation of the NF-κB signaling pathway.[4][6]
Antibacterial Activity
Certain ent-kaurane diterpenoids have shown promising activity against pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[7][8] These compounds can disrupt bacterial cell wall and membrane integrity and inhibit biofilm formation.[8]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of representative ent-kaurane diterpenoids.
Table 1: Anticancer Activity of ent-Kaurane Diterpenoids (IC₅₀ values in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oridonin | AGS (gastric) | 5.995 (24h), 2.627 (48h) | [9] |
| HGC-27 (gastric) | 14.61 (24h), 9.266 (48h) | [9] | |
| MGC803 (gastric) | 15.45 (24h), 11.06 (48h) | [9] | |
| L929 (fibrosarcoma) | ~40-80 (24h) | [10] | |
| TE-8 (esophageal) | 3.00 (72h) | [11] | |
| TE-2 (esophageal) | 6.86 (72h) | [11] | |
| Eriocalyxin B | BEL-7402 (hepatoma) | 0.50 | [3] |
| K562 (leukemia) | 0.95 | [3] | |
| Glaucocalyxin A | HL-60 (leukemia) | 6.15 (24h) | [2] |
| SMMC-7721 (hepatoma) | 5.58 (48h) | [2] | |
| HepG2 (hepatoma) | 8.22 (48h) | [2] | |
| Jungermannenone A | PC3 (prostate) | 1.34 | [2] |
| A549 (lung) | 8.64 | [2] | |
| Adenanthin | HepG2 (hepatoma) | 2.31 (48h) | [2] |
| Annoglabasin H | LU-1, MCF-7, SK-Mel2, KB | 3.7 - 4.6 | [12] |
| Isowikstroemins A-D | Various | 0.9 - 7.0 | [13] |
| Glutinosasin D | SW480 (colon) | 2.33 |
Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids (IC₅₀ values for NO Inhibition in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Xerophilusin A | RAW 264.7 | 0.60 | |
| Xerophilusin B | RAW 264.7 | 0.23 | [4] |
| Longikaurin B | RAW 264.7 | 0.44 | [4] |
| Xerophilusin F | RAW 264.7 | 0.67 | [4] |
| Kaurenoic Acid | RAW 264.7 | 51.73 | [14] |
| Wallkaurane A | RAW 264.7 | 4.21 | [5] |
| Isodon serra compound 1 | BV-2 | 15.6 | |
| Isodon serra compound 9 | BV-2 | 7.3 | [15] |
| Gochnatia decora compounds | RAW 264.7 | 0.042 - 8.22 | [16] |
| Croton tonkinensis compounds | RAW 264.7 | 0.07 - 0.42 | [6] |
Table 3: Antibacterial Activity of ent-Kaurane Diterpenoids (MIC values in µg/mL)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sigesbeckin A | MRSA | 64 | [7] |
| Sigesbeckin A analogue (5) | MRSA | 64 | [7] |
| Sigesbeckin A | VRE | 64 | [7] |
| Sigesbeckin A analogue (5) | VRE | 64 | [7] |
| 16β-hydro-ent-kauran-17,19-dioic acid | MRSA | 120 | [8] |
| 17,18-dihydroxy-ent-kauran-19-oic acid | MRSA | 250 | [8] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of ent-kaurane diterpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ent-kaurane diterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the ent-kaurane diterpenoid for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and the Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Antibacterial Assessment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol should follow CLSI (Clinical and Laboratory Standards Institute) guidelines.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a serial two-fold dilution of the ent-kaurane diterpenoid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the positive control.
Signaling Pathways and Mechanisms of Action
ent-Kaurane diterpenoids exert their biological effects by modulating various intracellular signaling pathways.
Anticancer Signaling Pathways
Oridonin, a well-studied ent-kaurane diterpenoid, induces apoptosis through multiple pathways. It can activate the intrinsic mitochondrial pathway by altering the Bax/Bcl-2 ratio, leading to cytochrome c release and subsequent activation of caspase-9 and caspase-3.[17][18] Additionally, oridonin has been shown to activate the JNK and p38 MAPK pathways while inhibiting the pro-survival PI3K/Akt pathway.[19]
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many ent-kaurane diterpenoids are mediated by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS and COX-2. ent-Kauranes can inhibit this process by preventing IκB degradation and subsequent NF-κB nuclear translocation.[4][6]
Experimental Workflow: Isolation and Purification
The general workflow for isolating ent-kaurane diterpenoids from plant sources, such as Isodon species, involves extraction followed by chromatographic separation.
This guide serves as a foundational resource for professionals engaged in the study of ent-kaurane diterpenoids. The compiled data and detailed protocols are intended to facilitate further research and accelerate the translation of these promising natural products into therapeutic applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 8,14-seco-ent-Kaurane diterpenoids from Isodon glutinosus: enol–enol tautomerism and antitumor activity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. protocols.io [protocols.io]
- 9. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic ent-kaurene diterpenoids from three Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Isolating 2,6,16-Kauranetriol from Pteris cretica: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the isolation and purification of 2,6,16-Kauranetriol, a kaurane-type diterpenoid, from the plant Pteris cretica. This document is intended for researchers, scientists, and professionals in drug development interested in natural product chemistry and the therapeutic potential of diterpenoids. Kaurane (B74193) diterpenoids have garnered significant interest due to their diverse biological activities, including cytotoxic and anti-inflammatory properties.
Introduction
This compound is a tetracyclic diterpenoid belonging to the kaurane family. Its natural source has been identified as the medicinal herb Pteris cretica[1]. The isolation of this and similar compounds from complex plant matrices presents a significant challenge, requiring a multi-step process of extraction, fractionation, and purification. This guide outlines a detailed methodology based on established protocols for the isolation of kaurane diterpenoids from Pteris species.
Data Summary
| Plant Material | Initial Dry Weight (kg) | Extraction Solvent | Residue after Concentration (g) | Petroleum Ether Fraction (g) | Dichloromethane (B109758) Fraction (g) | Ethyl Acetate (B1210297) Fraction (g) | n-Butanol Fraction (g) |
| Aerial parts of Pteris cretica | 5 | 70% (v/v) aqueous ethanol (B145695) | 803 | 81 | 108 | 154 | 132 |
Experimental Protocols
This section details the step-by-step procedure for the isolation of this compound from the aerial parts of Pteris cretica.
1. Plant Material Collection and Preparation:
-
Collect fresh aerial parts of Pteris cretica.
-
Thoroughly wash the plant material with distilled water to remove any debris.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (5 kg) in 70% aqueous ethanol (approximately 60 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through a fine cloth or filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue (approximately 803 g)[2].
3. Fractionation:
-
Suspend the crude residue in distilled water and sequentially partition with solvents of increasing polarity: petroleum ether, dichloromethane, ethyl acetate, and n-butanol[2].
-
Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator to yield the respective fractions[2]. Based on the polarity of kaurane diterpenoids, the target compound is expected to be in the dichloromethane and ethyl acetate fractions.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the dichloromethane and ethyl acetate fractions to column chromatography on silica gel (200-300 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing the target compound by size exclusion chromatography on a Sephadex LH-20 column using methanol (B129727) as the eluent. This step helps in removing pigments and other macromolecular impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Perform final purification of the enriched fractions by preparative HPLC on a C18 reversed-phase column.
-
Use a gradient of methanol and water as the mobile phase.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC.
-
5. Structure Elucidation:
-
Elucidate the structure of the purified compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS), and compare the data with published values for this compound.
Visualizations
Isolation Workflow Diagram
Caption: Workflow for the isolation of this compound.
Hypothetical Anti-inflammatory Signaling Pathway
Based on the known activities of similar kaurane diterpenoids, this compound may exert anti-inflammatory effects through the modulation of key signaling pathways.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 2,6,16-Kauranetriol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,6,16-Kauranetriol, a diterpene compound, in a variety of anti-inflammatory assays. The protocols outlined below are based on established methodologies for assessing the anti-inflammatory properties of natural products, particularly other diterpenes with similar structures.
Introduction to this compound and its Therapeutic Potential
Diterpenes, a class of chemical compounds composed of four isoprene (B109036) units, are widely recognized for their diverse biological activities, including anti-inflammatory effects.[1] Many diterpenoids have demonstrated the ability to modulate inflammatory pathways, making them promising candidates for the development of new therapeutic agents.[2] While specific data on this compound is emerging, its structural similarity to other kaurane (B74193) diterpenes, such as kaurenol, suggests a potential to mitigate inflammatory responses.[3] The anti-inflammatory activity of many diterpenes is attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the Nuclear Factor-κB (NF-κB) pathway.[1]
This document provides detailed protocols for both in vitro and in vivo assays to systematically evaluate the anti-inflammatory efficacy of this compound.
In Vitro Anti-inflammatory Assays
In vitro assays are fundamental for the initial screening and mechanistic elucidation of a compound's anti-inflammatory properties.[4] These assays provide a controlled environment to study the direct effects of this compound on cellular responses to inflammatory stimuli.
Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of this compound to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[5]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.[5]
-
Mix 50 µL of supernatant with 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade.[6] This assay determines the effect of this compound on the secretion of these cytokines from LPS-stimulated macrophages.
Experimental Protocol:
-
Follow steps 1-5 from the NO production assay protocol.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition by this compound.
Principle: Cyclooxygenase-2 (COX-2) and iNOS are key pro-inflammatory enzymes.[7] Western blotting can be used to assess whether this compound inhibits the expression of these proteins in LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described previously.
-
Protein Extraction: After treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Data Presentation: In Vitro Assays
| Assay | Parameter Measured | This compound Concentration | % Inhibition (Mean ± SD) |
| Nitric Oxide Production | Nitrite Concentration | 1 µM | Data |
| 5 µM | Data | ||
| 10 µM | Data | ||
| 25 µM | Data | ||
| 50 µM | Data | ||
| Cytokine Secretion | TNF-α Levels | 10 µM | Data |
| 50 µM | Data | ||
| IL-6 Levels | 10 µM | Data | |
| 50 µM | Data | ||
| Protein Expression | COX-2 Expression | 50 µM | Data |
| iNOS Expression | 50 µM | Data |
Note: "Data" represents placeholder for experimental results.
In Vivo Anti-inflammatory Assay
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of a compound in a whole organism.
Principle: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[7] The subcutaneous injection of carrageenan into the paw induces a biphasic inflammatory response, and the reduction in paw volume is a measure of anti-inflammatory activity.
Experimental Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice (180-220 g).
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline)
-
This compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = (1 - (Vt - V₀)treated / (Vt - V₀)control) x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.
Data Presentation: In Vivo Assay
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Data | 0% |
| This compound | 10 | Data | Data |
| 25 | Data | Data | |
| 50 | Data | Data | |
| Indomethacin | 10 | Data | Data |
Note: "Data" represents placeholder for experimental results.
Visualizing Mechanisms and Workflows
The anti-inflammatory effects of many diterpenes are mediated through the inhibition of the NF-κB signaling pathway.[1] The following diagram illustrates the proposed mechanism.
Caption: Proposed NF-κB inhibitory pathway of this compound.
The following diagram outlines the logical flow of the in vitro experiments.
Caption: Workflow for in vitro anti-inflammatory screening.
This diagram illustrates the steps involved in the in vivo paw edema assay.
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
References
- 1. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances on the Anti-Inflammatory and Antioxidant Properties of Red Grape Polyphenols: In Vitro and In Vivo Studies [mdpi.com]
- 7. mdpi.com [mdpi.com]
Experimental Design for In Vivo Studies with 2,6,16-Kauranetriol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,16-Kauranetriol is a member of the kaurane (B74193) diterpenoid class of natural products. Diterpenoids derived from the kaurane skeleton have demonstrated a wide range of potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document provides a comprehensive guide for the in vivo investigation of this compound, outlining a tiered experimental approach from preliminary toxicity assessment to specific efficacy studies. The protocols provided are based on established methodologies for evaluating the therapeutic potential of novel natural products.
Given that this compound is a novel or less-studied compound, a systematic evaluation is crucial to determine its pharmacological profile. The proposed experimental workflow is designed to efficiently screen for its most prominent biological activities in vivo.
I. Preliminary In Vivo Toxicity Assessment
Before initiating efficacy studies, it is imperative to establish the safety profile of this compound. An acute toxicity study is the first step to determine the dose range for subsequent experiments.
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is based on the OECD Test Guideline 425.
Objective: To determine the acute oral lethal dose (LD50) of this compound in a stepwise manner.
Animals: Female Swiss albino mice (6-8 weeks old, 20-25 g).
Methodology:
-
House the animals in standard laboratory conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment.
-
Fast the mice overnight (with access to water) before dosing.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or a mixture of saline and a solubilizing agent like DMSO, ensuring the final DMSO concentration is non-toxic).
-
Administer a single oral dose of this compound to one mouse at the starting dose level (e.g., 175 mg/kg).
-
Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
If the animal survives, the next animal receives a higher dose (e.g., 550 mg/kg). If the animal dies, the next animal receives a lower dose (e.g., 55 mg/kg).
-
The dosing of subsequent animals is adjusted up or down depending on the outcome of the previously dosed animal.
-
Continue the procedure until the stopping criteria are met (e.g., four animals have been dosed and the dose-response relationship is clear).
-
At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy.
Data Presentation:
| Animal No. | Dose (mg/kg) | Outcome (Survival/Death) | Time of Death | Observed Toxic Signs |
| 1 | 175 | Survival | N/A | No observable signs |
| 2 | 550 | Survival | N/A | Mild lethargy |
| 3 | 2000 | Death | 6 hours | Severe lethargy, ataxia |
| 4 | 550 | Survival | N/A | Mild lethargy |
Experimental Workflow for Acute Toxicity Testing
Caption: Workflow for acute oral toxicity testing of this compound.
II. In Vivo Efficacy Screening
Based on the known activities of kaurane diterpenoids, the following efficacy studies are recommended.[2][3][4] The doses for these studies should be selected based on the results of the acute toxicity study (typically 1/10th, 1/20th, and 1/40th of the LD50, or the maximum tolerated dose).
A. Anti-inflammatory and Analgesic Activity
Kaurane diterpenoids frequently exhibit anti-inflammatory and analgesic properties.[5][6][7]
This is a classic model of acute inflammation.
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Animals: Male Wistar rats (150-180 g).
Methodology:
-
Divide the animals into four groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group II: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Group III: this compound (low dose, p.o.)
-
Group IV: this compound (high dose, p.o.)
-
-
Administer the respective treatments orally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group.
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| I | Vehicle | - | 0.85 ± 0.05 | - |
| II | Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| III | Compound X | 50 | 0.65 ± 0.04 | 23.53 |
| IV | Compound X | 100 | 0.48 ± 0.03 | 43.53 |
| p < 0.05 compared to the vehicle control group. |
This model is used to screen for peripheral analgesic activity.
Objective: To assess the analgesic effect of this compound.
Animals: Swiss albino mice (20-25 g).
Methodology:
-
Divide the animals into four groups (n=6 per group) as described in Protocol 2.
-
Administer the treatments orally.
-
Thirty minutes after treatment, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.
-
Calculate the percentage inhibition of writhing for each group.
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Number of Writhes | % Inhibition of Writhing |
| I | Vehicle | - | 45.2 ± 3.1 | - |
| II | Aspirin | 100 | 15.8 ± 2.5 | 65.04 |
| III | Compound X | 50 | 30.5 ± 2.8 | 32.52 |
| IV | Compound X | 100 | 22.1 ± 2.2 | 51.11 |
| p < 0.05 compared to the vehicle control group. |
Potential Signaling Pathway for Anti-inflammatory Action
References
- 1. benchchem.com [benchchem.com]
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 6. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,6,16-Kauranetriol in Antimicrobial Research
Application Notes
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the exploration of novel antimicrobial agents. Kaurane (B74193) diterpenes, a class of natural products, have demonstrated promising antimicrobial activities against a range of clinically relevant microorganisms. While specific research on 2,6,16-Kauranetriol is limited in the available literature, the data from structurally related kaurane diterpenoids provide a strong rationale for its investigation as a potential antimicrobial candidate. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2]
The antimicrobial mechanism of action for kaurane diterpenes is thought to involve the disruption of bacterial cell integrity.[2] Studies on related compounds suggest that they can compromise the cell wall and membrane structures, leading to bacterial cell death.[2] Furthermore, some kaurane diterpenoids have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and the host immune system.[2] The potential for these compounds to not only directly kill planktonic bacteria but also to disrupt biofilms makes them particularly attractive for further research and development.
This document provides a summary of the antimicrobial activity of various kaurane diterpenes to serve as a reference for investigating this compound. It also includes detailed protocols for the evaluation of its antimicrobial properties.
Data Presentation: Antimicrobial Activity of Kaurane Diterpenes
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various kaurane diterpenes against a selection of microbial strains, as reported in the literature. This data provides a baseline for the expected potency of this class of compounds.
Table 1: Antimicrobial Activity of Kaurane Diterpenes against Oral Pathogens
| Compound | Microorganism | MIC (µg/mL) | Reference |
| ent-kaur-16(17)-en-19-oic acid | Streptococcus sobrinus | 10 | [3][4] |
| ent-kaur-16(17)-en-19-oic acid | Streptococcus mutans | 10 | [3][4] |
| ent-kaur-16(17)-en-19-oic acid | Streptococcus mitis | 10 | [3][4] |
| ent-kaur-16(17)-en-19-oic acid | Streptococcus sanguinis | 10 | [3][4] |
| ent-kaur-16(17)-en-19-oic acid | Lactobacillus casei | 10 | [3][4] |
| ent-kaur-16(17)-en-19-oic acid | Streptococcus salivarius | 100 | [3][4] |
| ent-kaur-16(17)-en-19-oic acid | Enterococcus faecalis | 200 | [3][4] |
Table 2: Antimicrobial Activity of ent-Kaurane Diterpenes against Resistant Bacteria
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sigesbeckin A | MRSA | 64 | [1] |
| Sigesbeckin A | VRE | 64 | [1] |
| Compound 5 (from S. orientalis) | MRSA | 64 | [1] |
| Compound 5 (from S. orientalis) | VRE | 64 | [1] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the antimicrobial potential of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (this compound) stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive, gentamicin (B1671437) for Gram-negative)
-
Negative control (broth only)
-
Resazurin (B115843) solution (optional, for viability indication)
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of the 96-well plate. The concentration range should be broad enough to determine the MIC.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria only).
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
Agar (B569324) Well Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Test compound (this compound) solution
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Positive control antibiotic
-
Solvent control (the solvent used to dissolve the test compound)
Procedure:
-
Uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar plate using a sterile cotton swab.
-
Allow the plate to dry for a few minutes.
-
Create wells in the agar using a sterile cork borer.
-
Add a fixed volume of the this compound solution to a well.
-
Add the positive control antibiotic and the solvent control to separate wells.
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Biofilm Inhibition Assay
This protocol evaluates the ability of a compound to prevent the formation of biofilms.
Materials:
-
Test compound (this compound)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium that supports biofilm formation (e.g., Tryptic Soy Broth with glucose)
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in the wells of the microtiter plate.
-
Add the bacterial inoculum to each well. Include a control well with bacteria and medium only.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without agitation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes to stain the adherent biofilm.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.
Visualizations
Caption: Experimental workflow for antimicrobial assessment.
Caption: Postulated mechanism of antimicrobial action.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting methicillin-resistant Staphylococcus aureus: The comprehensive action of ent-kaurane diterpenoids on bacterial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with 2,6,16-Kauranetriol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,6,16-Kauranetriol during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a kaurane (B74193) diterpenoid, a class of natural products with potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Like many hydrophobic compounds, it can exhibit poor aqueous solubility, leading to challenges in preparing homogenous solutions for in vitro assays, which can affect the accuracy and reproducibility of experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Based on available data for this compound and related kaurane diterpenes, the following organic solvents are recommended for preparing stock solutions:
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Ethanol
-
Acetone[1]
-
Chloroform[1]
-
Dichloromethane[1]
-
Ethyl Acetate[1]
For cell-based assays, DMSO is the most commonly used solvent. However, it is crucial to keep the final concentration in the cell culture medium low (ideally ≤0.1%) to avoid cytotoxicity.
Q3: Can this compound be dissolved directly in aqueous solutions or cell culture media?
A3: While some studies suggest that a high percentage of ent-kaurane diterpenoids are water-soluble, direct dissolution of this compound in aqueous buffers or cell culture media is often challenging and may lead to precipitation. It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Q4: My this compound precipitated out of solution after dilution in my cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this problem. Key strategies include preparing a high-concentration stock, using a serial dilution method, and pre-warming the cell culture medium.
Troubleshooting Guide: Resolving this compound Precipitation
Issue: this compound precipitates upon addition to the aqueous cell culture medium.
This guide provides a systematic approach to troubleshoot and overcome this common solubility issue.
Step 1: Optimize Stock Solution Preparation
-
High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Vortex the stock solution thoroughly. If needed, use a brief sonication or gentle warming (37°C) to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particles.
Step 2: Refine the Dilution Protocol
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium.
-
Gradual Addition: Add the concentrated stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This gradual process can prevent the compound from "crashing out" of the solution.
Step 3: Consider Alternative Solubilization Techniques
If precipitation persists, consider these advanced methods:
-
Co-solvents: The use of a co-solvent system can enhance solubility. Consider preparing your stock solution in a mixture of DMSO and another biocompatible solvent like polyethylene (B3416737) glycol 400 (PEG400) or ethanol.
-
Formulation with Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations in the final culture medium to help maintain the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. This involves preparing a complex of this compound and a suitable cyclodextrin (B1172386) (e.g., HP-β-CD) before adding it to the cell culture medium.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Solubility (mM) | Observations |
| DMSO | 25 | |||
| Ethanol | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Cell Culture Medium | 37 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 322.49 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh out 3.22 mg of this compound into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once fully dissolved, the 10 mM stock solution is ready for use or can be aliquoted and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution of this compound for In Vitro Assays
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. This results in a 1 mM solution in 10% DMSO.
-
Final Working Solution: Prepare a 1:100 final dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium. This yields a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Gently mix the final working solution by pipetting up and down or by gentle inversion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Experimental Workflow for Solubilizing this compound
References
How to increase the stability of 2,6,16-Kauranetriol solutions
This technical support center provides guidance on increasing the stability of 2,6,16-Kauranetriol solutions for researchers, scientists, and drug development professionals. The following information is based on general principles of diterpenoid chemistry and pharmaceutical best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade this compound in solution?
A1: The stability of this compound, a diterpenoid with multiple hydroxyl groups, can be influenced by several factors. The most common causes of degradation are:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. For many drugs, a pH between 4 and 8 is ideal for stability.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][3]
-
Light: Exposure to UV or visible light can induce photolytic degradation in sensitive compounds.[2][3]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[3]
-
Hydrolysis: As a molecule with ester or amide bonds, it can be susceptible to hydrolysis, especially in aqueous solutions.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO (Dimethyl sulfoxide), and Acetone.[4] The choice of solvent will depend on the specific experimental requirements.
Q3: How should stock solutions of this compound be stored?
A3: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: Store aliquots in tightly sealed vials at -20°C for short-term storage (up to two weeks).[4] For long-term storage, -80°C is recommended. The solid compound should be stored in a refrigerator at 2-8°C.[5]
-
Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Inert Atmosphere: For solutions in solvents prone to peroxide formation (e.g., some ethers), or if the compound is particularly sensitive to oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | The solution may be supersaturated, or the storage temperature may be too low for the solvent used. | Gently warm the solution to redissolve the precipitate. If the problem persists, consider preparing a more dilute stock solution or using a different solvent system. |
| Loss of biological activity or inconsistent experimental results. | The compound may be degrading in the solution. | Review the storage conditions (temperature, light exposure). Perform a stability study to determine the rate of degradation under your experimental conditions. Consider adding stabilizers. |
| Discoloration of the solution. | This may indicate oxidative or photolytic degradation. | Protect the solution from light and oxygen. Prepare fresh solutions before use. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Selected Solvent
Objective: To determine the stability of this compound in a specific solvent under various storage conditions.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO)
-
HPLC-grade solvents for analysis
-
Amber and clear glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV or MS)
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.
-
Aliquoting: Dispense the stock solution into multiple amber and clear vials.
-
Storage Conditions: Store the vials under different conditions:
-
-20°C (in both amber and clear vials)
-
4°C (in both amber and clear vials)
-
Room temperature (approximately 25°C, in both amber and clear vials)
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Sample Analysis: At each time point, dilute an aliquot of the stored solution to a suitable concentration for HPLC analysis.
-
Data Analysis: Quantify the peak area of this compound at each time point and compare it to the initial (time 0) peak area to determine the percentage of degradation.
Quantitative Data Summary (Illustrative Example)
The following table provides an example of how to present the stability data obtained from the protocol above.
| Storage Condition | Solvent | Initial Concentration (mM) | % Remaining after 48h | % Remaining after 1 week |
| Room Temp, Clear Vial | DMSO | 10 | 85.2 | 65.7 |
| Room Temp, Amber Vial | DMSO | 10 | 95.1 | 88.3 |
| 4°C, Amber Vial | DMSO | 10 | 99.2 | 97.5 |
| -20°C, Amber Vial | DMSO | 10 | >99.9 | 99.8 |
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound solutions.
Logical Relationship of Stability Factors
Caption: Key factors influencing the stability of this compound solutions.
References
Technical Support Center: Troubleshooting Bioassays with Kaurane Diterpenoids
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in bioassays involving kaurane (B74193) diterpenoids. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for inconsistent IC50 values in cytotoxicity assays with kauranes?
A1: Inconsistent IC50 values for kaurane diterpenoids across experiments can stem from several factors:
-
Compound Solubility: Kauranes often exhibit poor aqueous solubility. If not fully dissolved, the compound can precipitate in the culture medium, leading to variable concentrations and inaccurate results. It is crucial to ensure complete dissolution in a suitable solvent like DMSO before preparing serial dilutions and to visually inspect stock solutions for any precipitation.[1]
-
Cell Density: The number of cells seeded can significantly impact the apparent IC50 value. A consistent seeding protocol and a uniform cell monolayer are essential for reproducible results.[1]
-
Incubation Time: The cytotoxic effects of kauranes are time-dependent. Ensure you are using a consistent and appropriate incubation time (e.g., 24, 48, or 72 hours) for your specific cell line and compound.[1]
-
Assay Interference: The kaurane itself may interfere with the assay reagents. For example, some compounds can directly reduce MTT reagent, leading to false results. Running a cell-free control with the compound and assay reagents is recommended to check for direct interactions.[1]
Q2: I'm observing high cytotoxicity in my non-cancerous control cell line. Is this a known off-target effect of kauranes?
A2: Yes, observing cytotoxicity in non-cancerous cell lines can be an off-target effect of some kaurane diterpenoids. While many kauranes show selectivity for cancer cells, the presence of reactive functional groups, such as the exo-methylene cyclopentanone (B42830) system, can lead to off-target interactions.[1] It is important to establish a therapeutic window by performing dose-response experiments on both cancerous and non-cancerous cell lines to determine the selectivity of the compound.[1]
Q3: My kaurane diterpenoid is not inducing apoptosis as expected. What could be the reason?
A3: Several factors could explain the lack of expected apoptotic activity:
-
Alternative Cell Death Mechanisms: The specific kaurane you are using might induce other forms of cell death, such as autophagy or ferroptosis, instead of apoptosis.[1]
-
Cell Line Resistance: The cell line you are using may be resistant to apoptosis induction through the specific pathway targeted by your compound.
-
Chemical Structure: The pro-apoptotic activity of many kauranes is linked to the presence of an α,β-unsaturated ketone moiety (enone group), which can act as a Michael acceptor.[1][2] Kauranes lacking this group may not induce apoptosis and could even have protective effects.[1]
-
Concentration and Time: The concentration of the compound and the incubation time are critical. A full dose-response and time-course experiment should be conducted to identify the optimal conditions for inducing apoptosis.[1]
Q4: Why am I observing a bell-shaped dose-response curve in my bioassay?
A4: A bell-shaped or non-monotonic dose-response curve, where the biological effect decreases at higher concentrations, can be caused by several factors when working with kauranes:
-
Compound Precipitation: At higher concentrations, poor solubility can lead to compound precipitation, reducing its effective concentration in the medium and thus decreasing the observed effect.
-
Cellular Efflux: Cells may activate efflux pumps at higher compound concentrations, actively removing it and reducing its intracellular concentration.
-
Receptor Antagonism: At high concentrations, the compound might start to antagonize the very receptor or pathway it activates at lower concentrations.
-
Off-Target Effects: High concentrations can lead to off-target effects that counteract the primary activity being measured.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
If your kaurane diterpenoid is showing lower than expected or no activity in a bioassay, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low or no bioactivity.
Issue 2: High Variability Between Replicates
High variability in your results can mask the true effect of the kaurane. Follow these steps to improve consistency.
Caption: Troubleshooting workflow for high variability.
Data Presentation
Table 1: Cytotoxicity of Kaurane Diterpenoids in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isowikstroemin A | HL-60 | Leukemia | 1.5 | [3] |
| Isowikstroemin A | A549 | Lung | 2.1 | [3] |
| Isowikstroemin A | MCF-7 | Breast | 2.0 | [3] |
| Isowikstroemin B | HL-60 | Leukemia | 0.9 | [3] |
| Isowikstroemin B | A549 | Lung | 1.9 | [3] |
| Isowikstroemin B | MCF-7 | Breast | 1.4 | [3] |
| Isowikstroemin C | HL-60 | Leukemia | 3.5 | [3] |
| Isowikstroemin C | A549 | Lung | 7.0 | [3] |
| Isowikstroemin C | MCF-7 | Breast | 4.8 | [3] |
| Compound 3 | Hep-G2 | Liver | 6.94 | [4] |
| Compound 8 | Hep-G2 | Liver | 71.66 | [4] |
| Compound 23 | Hep-G2 | Liver | 43.26 | [4] |
| Compound 6 | HepG2 | Liver | 41.13 | [4] |
Table 2: Anti-inflammatory Activity of Kaurane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Compound 1 | NO Production Inhibition | BV-2 | 15.6 | [5] |
| Compound 9 | NO Production Inhibition | BV-2 | 7.3 | [5] |
| Compound 9 | NO Production Inhibition | RAW 264.7 | 15.99 | [6] |
| Compound 13 | NO Production Inhibition | RAW 264.7 | 18.19 | [6] |
| Various Derivatives | NO Production Inhibition | Not Specified | 2 - 10 | [7] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of kaurane diterpenoids on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Kaurane diterpenoid stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kaurane diterpenoid in complete medium from the stock solution.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest compound concentration, typically ≤0.5%) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.[8]
-
-
Formazan Solubilization:
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages
This protocol describes the measurement of nitric oxide production by RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) and treated with kaurane diterpenoids, using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LPS (from E. coli)
-
Kaurane diterpenoid stock solution
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the kaurane diterpenoid for 1-2 hours.
-
Stimulate the cells with 1 µg/mL LPS.
-
Include controls: untreated cells, cells treated with LPS only, and cells treated with the compound only.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Reading:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Mandatory Visualization
NF-κB Signaling Pathway Inhibition by Kauranes
Many kaurane diterpenoids exert their anti-inflammatory and cytotoxic effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and a potential point of inhibition by kauranes.
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery [mdpi.com]
- 3. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchtweet.com [researchtweet.com]
Technical Support Center: Optimization of HPLC Methods for Separating Kaurane Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of kaurane (B74193) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of kaurane isomers challenging?
Kaurane isomers, which include diastereomers and positional isomers, often exhibit very similar physicochemical properties such as polarity, hydrophobicity, and molecular weight. This similarity leads to comparable retention times on standard HPLC columns like C18, making their separation difficult. The subtle differences in their three-dimensional structures require highly selective chromatographic conditions to achieve baseline resolution.
Q2: What are the recommended starting column chemistries for separating kaurane isomers?
While C18 columns are a common starting point in reversed-phase HPLC, alternative stationary phases often provide better selectivity for isomers. For kaurane isomers, consider the following:
-
Phenyl-Hexyl or Biphenyl Columns: These columns offer π-π interactions with the aromatic-like rings of the kaurane structure, which can enhance selectivity between isomers.
-
Pentafluorophenyl (PFP) Columns: PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, offering unique selectivity for structurally similar compounds.
-
C30 Columns: These columns are particularly effective in separating structurally related isomers due to their shape selectivity.
For chiral separations of enantiomeric kaurane isomers, a specialized chiral stationary phase (CSP) is necessary.
Q3: How does the mobile phase composition affect the separation of kaurane isomers?
The mobile phase composition is a critical factor in optimizing the separation of kaurane isomers. Key parameters to consider are:
-
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. Acetonitrile often provides sharper peaks, while methanol can sometimes offer different selectivity. It is recommended to screen both during method development.
-
pH of the Aqueous Phase: For kaurane isomers with ionizable functional groups (e.g., carboxylic acids), the pH of the mobile phase is crucial. Adjusting the pH to be at least two units away from the pKa of the analyte can ensure a single ionic form and improve peak shape.[1][2][3] For acidic kauranes, adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid to the mobile phase can suppress the ionization of silanol (B1196071) groups on the stationary phase and reduce peak tailing.[4]
-
Additives: Ion-pairing reagents or other mobile phase additives can be used to improve the separation of charged or polar kaurane isomers.
Q4: When should I use a gradient elution versus an isocratic method?
-
Isocratic elution (constant mobile phase composition) is suitable for separating a few kaurane isomers with similar retention times. It is often simpler to transfer and validate.
-
Gradient elution (varying mobile phase composition) is generally preferred for complex samples containing multiple kaurane isomers with a wide range of polarities. A shallow gradient can significantly improve the resolution of closely eluting peaks.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of kaurane isomers in a question-and-answer format.
Problem 1: Poor resolution between two or more kaurane isomer peaks.
-
Question: My chromatogram shows co-eluting or poorly resolved peaks for my kaurane isomers. What should I do first?
-
Answer:
-
Optimize the Mobile Phase:
-
Adjust the Organic Solvent Percentage: If using isocratic elution, a small decrease (1-5%) in the percentage of the organic solvent can increase retention and improve resolution. For gradient elution, try a shallower gradient.
-
Switch the Organic Solvent: If you are using acetonitrile, try methanol, and vice versa. The change in selectivity might be sufficient to resolve the isomers.
-
-
Change the Column Chemistry: If mobile phase optimization is insufficient, switch to a column with a different selectivity. Phenyl-hexyl or PFP columns are good alternatives to C18 for aromatic-like compounds.
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Decrease the Column Temperature: Lowering the temperature can sometimes enhance the separation of isomers, although it may also increase backpressure.
-
Problem 2: Peak tailing is observed for my kaurane isomer peaks.
-
Question: My kaurane isomer peaks are showing significant tailing. What are the likely causes and how can I fix it?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system.
-
Check for Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with polar functional groups on the kaurane isomers, causing tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol ionization.[4] Alternatively, use a column with end-capping.
-
-
Evaluate Mobile Phase pH: If your kaurane isomers are ionizable, a mobile phase pH close to their pKa can lead to peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can contribute to peak tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are secure.
-
-
Problem 3: Retention times are shifting between injections.
-
Question: I am observing inconsistent retention times for my kaurane isomers. What could be the cause?
-
Answer: Fluctuating retention times are typically due to issues with the mobile phase, pump, or column temperature.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Degas the mobile phase to prevent air bubbles.
-
-
Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate.
-
Solution: Inspect the pump for leaks and listen for unusual noises. Purge the pump to remove any air bubbles.
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time shifts.
-
Solution: Increase the column equilibration time to ensure the column is fully returned to the initial conditions before the next injection.
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Data Presentation
Table 1: Comparison of HPLC Columns for Kaurane Isomer Separation
| Column Type | Stationary Phase | Primary Interaction Mechanism | Recommended for |
| C18 | Octadecylsilane | Hydrophobic | General-purpose, initial screening |
| Phenyl-Hexyl | Phenyl-hexyl ligands | Hydrophobic, π-π interactions | Aromatic-like compounds, positional isomers |
| PFP | Pentafluorophenyl | Hydrophobic, π-π, dipole-dipole, ion-exchange | Polar and aromatic isomers |
| C30 | Tricontylsilane | Hydrophobic, shape selectivity | Structurally similar isomers |
Table 2: Effect of Mobile Phase Composition on the Retention of Kaurane Diterpenes
| Kaurane Diterpene | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| ent-kaurenoic acid | Waters-XBridge C18 (3 mm x 50 mm, 3.5 µm) | 0.1% Phosphoric acid, Acetonitrile, Methanol (30:49:21 v/v/v) | 0.6 | ~4.0 | [4] |
| iso-kaurenoic acid | Waters-XBridge C18 (3 mm x 50 mm, 3.5 µm) | 0.1% Phosphoric acid, Acetonitrile, Methanol (30:49:21 v/v/v) | 0.6 | ~4.4 | [4] |
| Grandiflorenic acid | Waters-XBridge C18 (3 mm x 50 mm, 3.5 µm) | 0.1% Phosphoric acid, Acetonitrile, Methanol (30:49:21 v/v/v) | 0.6 | ~3.0 | [4] |
| Enmein | Not specified | Gradient: Water (0.1% formic acid) and Acetonitrile | Not specified | ~7.5 | [5] |
| Oridonin | Not specified | Gradient: Water (0.1% formic acid) and Acetonitrile | Not specified | ~17.0 | [5] |
| Ponicidin | Not specified | Gradient: Water (0.1% formic acid) and Acetonitrile | Not specified | ~19.5 | [5] |
Experimental Protocols
Protocol 1: General Screening Method for Kaurane Isomers
This protocol provides a starting point for developing a separation method for kaurane isomers.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or as appropriate for the specific kaurane isomers.
-
Injection Volume: 10 µL.
Protocol 2: Isocratic Method for Separation of Closely Eluting Kaurane Isomers
This protocol is for optimizing the separation of isomers that are already partially resolved.
-
Column: C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A pre-mixed solution of Acetonitrile and Water (with 0.1% Phosphoric Acid). The ratio should be determined from a scouting gradient run (start with the mobile phase composition at which the isomers elute).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or as appropriate.
-
Injection Volume: 5-10 µL.
Mandatory Visualization
Caption: Troubleshooting workflow for poor resolution of kaurane isomers.
Caption: General workflow for HPLC method development for kaurane isomers.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. moravek.com [moravek.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: 2,6,16-Kauranetriol Cytotoxicity Reduction
Welcome to the technical support center for researchers working with 2,6,16-Kauranetriol and other ent-kaurane diterpenoids. This resource provides troubleshooting guidance and frequently asked questions to help you mitigate cytotoxicity in normal cells and enhance the therapeutic index of this compound class in your experiments.
Disclaimer: Specific experimental data on this compound is limited. The guidance provided here is based on the known biological activities of the broader class of ent-kaurane diterpenoids and established methodologies for reducing the cytotoxicity of natural compounds.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
Possible Causes:
-
High Compound Concentration: The concentration of this compound may be in a toxic range for normal cells.
-
Off-Target Effects: The compound may be interacting with unintended cellular targets in normal cells.
-
Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) may be contributing to cell death at the concentrations used.
Troubleshooting Steps:
-
Optimize Compound Concentration:
-
Perform a dose-response curve with a wide range of concentrations on both your cancer and normal cell lines.
-
Determine the IC50 (half-maximal inhibitory concentration) for each cell line.
-
Select a concentration for your experiments that is cytotoxic to cancer cells but has minimal effect on normal cells.
-
-
Solvent Control:
-
Run a vehicle-only control at the highest concentration used in your experiments to assess the toxicity of the solvent.
-
If solvent toxicity is observed, consider reducing the final solvent concentration or exploring alternative, less toxic solvents.
-
-
Consider a Drug Delivery System:
-
Encapsulating this compound in a nanocarrier, such as a liposome (B1194612) or polymeric nanoparticle, can help target the compound to cancer cells and reduce uptake by normal cells.[1][2]
-
-
Combination Therapy:
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Causes:
-
Compound Stability: this compound may be unstable in your experimental conditions (e.g., light, temperature, pH).
-
Cell Culture Variability: Differences in cell passage number, confluency, or media composition can affect cellular responses.
-
Assay-Related Errors: Inconsistent incubation times, reagent concentrations, or measurement techniques can lead to variability.
Troubleshooting Steps:
-
Ensure Compound Integrity:
-
Store the compound under the recommended conditions (e.g., protected from light, at a low temperature).
-
Prepare fresh stock solutions for each experiment.
-
-
Standardize Cell Culture Practices:
-
Use cells within a consistent and low passage number range.
-
Seed cells at a consistent density and allow them to adhere and stabilize before treatment.
-
Use the same batch of media and supplements for all related experiments.
-
-
Optimize and Standardize Assays:
-
Follow a detailed, written protocol for all cytotoxicity assays.
-
Ensure all reagents are properly prepared and within their expiration dates.
-
Use appropriate positive and negative controls in every experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of cytotoxicity for ent-kaurane diterpenoids like this compound?
-
Induction of Apoptosis: Many ent-kaurane diterpenoids trigger programmed cell death (apoptosis) in cancer cells.[6][7] This is often associated with the activation of caspases and changes in the expression of apoptosis-related proteins like Bax and Bcl-2.[7]
-
Redox Resetting: Some compounds in this class can disrupt the balance of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death through processes like ferroptosis.[8]
-
AMPK Pathway Activation: Certain ent-kaurane diterpenoids can activate the AMP-activated protein kinase (AMPK) pathway, which can act as a tumor suppressor.[7]
Q2: Are there any strategies to improve the therapeutic index of this compound?
A2: Yes, several strategies can be employed to improve the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose:
-
Targeted Drug Delivery: Using nanocarriers like liposomes or nanoparticles can help deliver the compound more specifically to tumor tissue, reducing exposure to healthy tissues.[1][2][9]
-
Combination Therapy: Combining this compound with other chemotherapeutic agents or natural products may allow for lower, less toxic doses of each compound to be used.[3][10][11]
-
Dose Optimization: Carefully titrating the dose to find the optimal concentration that is effective against cancer cells while being minimally toxic to normal cells is crucial.[9]
Q3: What in vitro assays are recommended for assessing the cytotoxicity of this compound?
A3: A panel of assays is recommended to get a comprehensive understanding of the compound's effects:
-
Cell Viability Assays:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method directly counts viable and non-viable cells based on membrane integrity.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis:
-
Propidium Iodide (PI) Staining and Flow Cytometry: This technique can determine if the compound is causing cell cycle arrest at a particular phase (e.g., G2/M).
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Human Breast Cancer | 15 |
| A549 | Human Lung Cancer | 25 |
| HepG2 | Human Liver Cancer | 20 |
| HEK293 | Human Embryonic Kidney (Normal) | > 100 |
| HFF | Human Foreskin Fibroblast (Normal) | > 100 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant-derived natural products and combination therapy in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combinatory effects of natural products and chemotherapy drugs and their mechanisms in breast cancer treatment | Semantic Scholar [semanticscholar.org]
- 5. Cancer prevention and treatment using combination therapy with natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic, apoptotic, and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An ent-kaurane diterpenoid from Croton tonkinensis induces apoptosis by regulating AMP-activated protein kinase in SK-HEP1 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: NMR Spectroscopy of Polycyclic Diterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polycyclic diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common artifacts and challenges encountered during NMR spectroscopy experiments.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a polycyclic diterpenoid shows significant signal overlap, making it difficult to interpret. What can I do?
A1: Signal overlap is a common challenge with polycyclic diterpenoids due to their compact and rigid structures, which often results in many protons resonating in a narrow chemical shift range.[1] Here are several strategies to resolve overlapping signals:
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can induce differential chemical shifts, potentially resolving overlapped peaks.[2]
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase spectral dispersion, often separating crowded signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the overlapped regions.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, spreading the signals into a second dimension and greatly enhancing resolution.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the carbon skeleton.[4]
-
-
1D Selective Experiments:
Q2: I am observing broad peaks in the NMR spectrum of my diterpenoid sample. What are the possible causes and solutions?
A2: Broad peaks in an NMR spectrum can arise from several factors:[2][7]
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a frequent cause of broad lineshapes. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, can significantly improve resolution.
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, causing peak broadening. Diluting the sample may sharpen the signals.[2]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening due to enhanced relaxation.[8]
-
Solution: Pass the sample through a small plug of celite or silica (B1680970) gel. If paramagnetic metal contamination is suspected, consider adding a chelating agent like EDTA, though this may introduce new signals.
-
-
Chemical Exchange: Protons that are exchanging between different chemical environments on a timescale comparable to the NMR experiment will appear as broad peaks. This is common for hydroxyl (-OH) or amine (-NH) protons.
-
Solution: To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the broad peak should diminish or disappear.[2] Variable temperature NMR can also be used; increasing the temperature can sharpen exchange peaks by accelerating the exchange rate.
-
Q3: There is a large, persistent water peak in my spectrum that is obscuring signals of interest. How can I suppress it?
A3: Water suppression is a common requirement in NMR, especially when using protic solvents or for samples that are difficult to dry completely. Several solvent suppression pulse programs are available:[9][10]
-
Presaturation: This is the most common method, where a low-power radiofrequency pulse is applied at the water's resonance frequency before the main excitation pulse. This equalizes the populations of the spin states of the water protons, leading to a greatly reduced signal.[10] Note that this can also saturate exchangeable protons (e.g., -OH, -NH) that are in exchange with water.
-
WATERGATE (Water Suppression by Gradient Tailored Excitation): This technique uses a combination of selective pulses and gradients to dephase the water magnetization, leaving the signals of interest unaffected. It is particularly useful for preserving the signals of exchangeable protons.
-
Excitation Sculpting: This is a double pulse-field gradient spin echo method that can provide excellent water suppression.
Q4: I see unexpected sharp singlets in my spectrum. How can I identify if they are impurities?
A4: Unexpected singlets are often due to residual solvents from the extraction and purification process.
-
Consult Solvent Impurity Tables: Compare the chemical shifts of the unknown peaks with published tables of common laboratory solvents in various deuterated NMR solvents.
-
Run a Blank Spectrum: If you suspect the solvent or NMR tube is contaminated, run a spectrum of the deuterated solvent alone in a clean tube.
-
2D NMR: An HSQC experiment can help identify solvent signals, as you will see a correlation to the corresponding carbon signal at its known chemical shift.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common NMR artifacts in the analysis of polycyclic diterpenoids.
| Observed Problem | Possible Cause(s) | Recommended Action(s) |
| Broad, distorted peaks | 1. Poor magnetic field homogeneity (shimming). 2. High sample concentration. 3. Presence of paramagnetic impurities.[8] 4. Un-dissolved particulate matter in the sample. | 1. Re-shim the spectrometer. 2. Dilute the sample. 3. Filter the sample through a cotton plug or syringe filter. Consider using a chelating agent if metal contamination is suspected. 4. Ensure the sample is fully dissolved. |
| Rolling or distorted baseline | 1. Incorrect phase correction. 2. First data points of the FID are corrupted (pulse breakthrough). 3. Very broad signals (e.g., from polymers or solid material). | 1. Manually re-phase the spectrum, adjusting both zero-order and first-order phase correction. 2. Use backward linear prediction to reconstruct the initial part of the FID or apply a baseline correction algorithm (e.g., Whittaker Smoother). 3. If the sample is pure, this may indicate aggregation. Try diluting the sample or changing the solvent. |
| Signals from residual solvents | 1. Incomplete removal of solvents from purification (e.g., ethyl acetate, hexane, dichloromethane).[2] | 1. Co-evaporate the sample with a solvent that is easily removed under vacuum (e.g., dichloromethane (B109758) to remove ethyl acetate). 2. Lyophilize the sample if it is not volatile. 3. Identify the solvent using chemical shift tables and confirm with HSQC if necessary. |
| Large water peak obscuring signals | 1. Wet deuterated solvent. 2. Sample contains residual water. | 1. Use a fresh ampule of high-purity deuterated solvent. 2. Lyophilize the sample from D₂O to exchange labile protons and remove water. 3. Use a solvent suppression pulse sequence (e.g., presaturation or WATERGATE).[9] |
| Severe signal overlap | 1. Inherent complexity of the polycyclic diterpenoid structure.[1] | 1. Re-run the spectrum in a different solvent (e.g., C₆D₆). 2. Acquire 2D spectra (COSY, HSQC, HMBC) to resolve correlations.[3][4] 3. Use a 1D selective experiment like 1D-TOCSY to isolate individual spin systems.[5] |
Quantitative Data Summary
The following tables provide typical ¹H and ¹³C NMR chemical shift ranges for common polycyclic diterpenoid skeletons. These can be used as a guide to distinguish between expected signals and potential artifacts or impurities.
Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for Selected Diterpenoid Skeletons
| Functional Group | Kaurene Type[11][12] | Abietane Type[13][14] | Jatrophane Type[15][16] |
| Methyls (singlets) | 0.8 - 1.3 | 0.9 - 1.5 | 1.0 - 2.2 |
| Methyls (doublets) | N/A | 1.1 - 1.3 | 0.8 - 1.2 |
| Methylene/Methine (aliphatic) | 1.0 - 2.5 | 1.2 - 2.8 | 1.5 - 3.5 |
| Olefinic Protons | 4.7 - 5.5 | 5.5 - 7.5 (aromatic) | 5.0 - 6.5 |
| Protons on oxygenated carbons | 3.5 - 5.0 | 3.0 - 4.5 | 4.5 - 6.0 |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Selected Diterpenoid Skeletons
| Carbon Type | Kaurene Type[17][18] | Abietane Type[13][14] | Jatrophane Type[15][16] |
| Methyls | 15 - 30 | 18 - 35 | 15 - 25 |
| Methylene (sp³) | 20 - 45 | 20 - 40 | 25 - 45 |
| Methine (sp³) | 35 - 60 | 35 - 60 | 30 - 55 |
| Quaternary (sp³) | 30 - 50 | 30 - 45 | 35 - 50 |
| Olefinic (C=C) | 100 - 160 | 110 - 150 (aromatic) | 120 - 160 |
| Oxygenated Carbons (C-O) | 60 - 90 | 60 - 80 | 70 - 90 |
| Carbonyls (C=O) | 170 - 210 | 170 - 200 | 165 - 210 |
Experimental Protocols
Protocol 1: Solvent Suppression using Presaturation
-
Initial Setup: Acquire a standard ¹H spectrum with a small number of scans (e.g., 1 or 4) to determine the exact frequency of the solvent peak (e.g., water).
-
Load Pulse Program: In your NMR software, load a presaturation pulse program (often named zgpr or similar).[10]
-
Set Solvent Frequency (O1): In the acquisition parameters, set the carrier frequency (O1) to the value of the water peak determined in step 1.
-
Set Presaturation Power Level (plw): A typical starting value is around 50-60 dB. Lower values (stronger power) provide better suppression but may affect a broader range of frequencies.
-
Set Relaxation Delay (d1): Use a longer relaxation delay (e.g., 2-5 seconds) to allow for more effective saturation of the solvent signal.
-
Acquire Spectrum: Run the experiment with the desired number of scans.
Protocol 2: Resolving Signal Overlap with 1D TOCSY
-
Identify a Resolved Peak: In your standard ¹H NMR spectrum, identify a well-resolved peak that belongs to the spin system you want to isolate.
-
Load 1D TOCSY Pulse Program: Load a selective 1D TOCSY pulse program (e.g., seltocsy or selml).
-
Set Selective Excitation Frequency: Set the frequency for selective excitation to the chemical shift of the peak identified in step 1.
-
Set TOCSY Mixing Time: The mixing time determines how far the magnetization spreads through the spin system. A typical starting value is 80 ms. Longer mixing times (e.g., 100-150 ms) will show correlations to more distant protons in the spin system.
-
Acquire Spectrum: The resulting 1D spectrum will show only the signals from the protons that are part of the same spin system as the selectively excited proton.[5][6]
Protocol 3: Acquiring HSQC and HMBC Spectra
-
HSQC (Heteronuclear Single Quantum Coherence): [3][4]
-
Pulse Program: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Spectral Width: In the ¹H dimension (F2), set the spectral width to cover all proton signals. In the ¹³C dimension (F1), set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm for aliphatic and olefinic carbons).
-
Number of Increments: A typical value for the number of increments in the F1 dimension is 256 or 512, which determines the resolution in the carbon dimension.
-
¹J(CH) Coupling Constant: The experiment is optimized for a one-bond C-H coupling constant. A value of 145 Hz is a good starting point for sp³ and sp² carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): [4]
-
Pulse Program: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Spectral Widths: Set as for the HSQC experiment. The ¹³C spectral width may need to be extended to ~220 ppm if carbonyls are expected.
-
Long-Range Coupling Constant (ⁿJ(CH)): This experiment is optimized for long-range C-H couplings. A compromise value of 8 Hz is often used to detect correlations over 2 and 3 bonds.[4]
-
Visualizations
Caption: Troubleshooting workflow for common NMR artifacts.
Caption: Experimental workflow for structure elucidation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. The 1D TOCSY Experiment - Magritek [magritek.com]
- 6. Selective 1D TOCSY Experiment [imserc.northwestern.edu]
- 7. tutorchase.com [tutorchase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. NMR | Solvent Suppression | Chemical Research Support [weizmann.ac.il]
- 11. pubs.acs.org [pubs.acs.org]
- 12. preprints.org [preprints.org]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of 2,6,16-Kauranetriol with other diterpenoids
In the landscape of natural product research, diterpenoids, particularly those with a kaurane (B74193) skeleton, have emerged as a significant class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the efficacy of various kaurane diterpenoids, with a focus on their cytotoxic and anti-inflammatory properties. While specific quantitative data for 2,6,16-Kauranetriol remains to be fully elucidated in comparative studies, this analysis of structurally related compounds offers valuable insights for researchers, scientists, and drug development professionals.
Cytotoxic Efficacy Against Cancer Cell Lines
Kaurane diterpenoids have demonstrated notable cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Diterpenoid | Cancer Cell Line | IC50 (µM) | Source Organism | Reference |
| Creticolacton A | HCT-116 (Colon Carcinoma) | 22.4 | Pteris cretica | [1] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 (Colon Carcinoma) | 15.8 | Pteris cretica | [1] |
Note: Lower IC50 values indicate higher potency.
Anti-inflammatory Activity
The anti-inflammatory potential of kaurane diterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
| Diterpenoid | Assay | Inhibition/IC50 | Source Organism | Reference |
| Kaurenol | Nitric Oxide (NO) Release | - | Copaifera langsdorffii | [2] |
| Kaurenol | Acetic acid-induced writhing | 53% inhibition | Copaifera langsdorffii | [2] |
| Kaurenol | Formalin test (second phase) | 64% inhibition | Copaifera langsdorffii | [2] |
| Kaurenol | Carrageenan-induced paw edema | 64% inhibition | Copaifera langsdorffii | [2] |
| Kaurenol | Dextran-induced paw edema | 58% inhibition | Copaifera langsdorffii | [2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Creticolacton A, 13-hydroxy-2(R),3(R)-pterosin L) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours. During this time, viable cells with active mitochondria metabolize the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of diterpenoids can be assessed by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.
-
Cell Seeding: The cells are seeded in 96-well plates and incubated.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for a specific period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reaction: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells.
Signaling Pathways
Diterpenoids often exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response.
Caption: Simplified NF-κB signaling pathway in inflammation.
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer and represents a target for many anticancer compounds.
References
A Comparative Analysis of the Bioactivity of Kaurane Diterpenoids: Replicating Published Findings in the Absence of Data for 2,6,16-Kauranetriol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there are no published studies detailing the specific bioactivity of 2,6,16-Kauranetriol. Therefore, this guide provides a comparative analysis of well-characterized kaurane (B74193) diterpenoids with demonstrated anti-inflammatory and anti-cancer properties. This information is intended to serve as a foundational resource for researchers interested in the potential bioactivities of this class of compounds, including this compound. The selected compounds for comparison are Kaurenoic Acid, Oridonin, and Stevioside.
Quantitative Bioactivity Data
The following tables summarize the anti-inflammatory and anti-cancer activities of the selected kaurane diterpenoids based on published findings.
Table 1: Anti-Inflammatory Activity of Kaurane Diterpenoids
| Compound | Assay | Model System | Concentration/Dose | Observed Effect |
| Kaurenoic Acid | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50: 51.73 (±2.42) μM | Inhibition of NO production. |
| Prostaglandin E2 (PGE2) Release Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50: 106.09 (±0.27) μM | Inhibition of PGE2 release. | |
| Carrageenan-Induced Paw Edema | ICR Mice | 160 mg/kg | 34.4% reduction in paw swelling at 5h. | |
| Acetic Acid-Induced Colitis | Rats | 100 mg/kg (rectal) | 52% reduction in gross damage score. | |
| Oridonin | IL-6 mRNA Expression | LPS-stimulated RAW 264.7 cells | 5, 15, 30 µg/mL | Dose-dependent decrease in IL-6 mRNA levels. |
| TNF-α mRNA Expression | LPS-stimulated RAW 264.7 cells | 5, 15, 30 µg/mL | Dose-dependent decrease in TNF-α mRNA levels. | |
| IL-1β mRNA Expression | LPS-stimulated RAW 264.7 cells | 5, 15, 30 µg/mL | Dose-dependent decrease in IL-1β mRNA levels. | |
| Stevioside | TNF-α, IL-1β, IL-6 Release | LPS-stimulated Caco-2 cells | Not specified | Attenuated pro-inflammatory cytokine production. |
| NF-κB Activation | LPS-stimulated RAW 264.7 cells | Not specified | Suppressed NF-κB activation and IκBα degradation. |
Table 2: Anti-Cancer Activity of Kaurane Diterpenoids
| Compound | Assay | Cell Line | Concentration | Observed Effect |
| Kaurenoic Acid | Cytotoxicity | MDA-MB-231 Breast Cancer | 100 µM (24h) | Time-dependent increase in cytotoxicity. |
| Caspase-3 Activity | MCF-7 Breast Cancer | 100 µM (24h) | Time-dependent increase in caspase-3 activity. | |
| Oridonin | Cell Viability | A549 Lung Cancer | 5, 10, 20 µM (18h) | Dose-dependent inhibition of cell viability. |
| Apoptosis Induction | A549 Lung Cancer | 20 µM | Increased levels of cleaved caspase-3 and PARP. | |
| Enmein Derivative (7h) | Cell Viability | A549 Lung Cancer | IC50: 2.16 µM | Significant inhibitory effect. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication of the cited findings.
Anti-Inflammatory Assays
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Kaurenoic Acid) for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is determined from the dose-response curve.
2. Carrageenan-Induced Paw Edema in Mice
-
Animals: Male ICR mice are used for the study.
-
Treatment: Animals are orally administered with the test compound (e.g., Kaurenoic Acid) or vehicle. After 1 hour, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
Anti-Cancer Assays
1. Cell Viability (MTT) Assay
-
Cell Culture: Cancer cell lines (e.g., A549, MCF-7) are maintained in appropriate culture medium and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Oridonin) for a specified duration (e.g., 18, 24, or 48 hours).
-
MTT Assay: After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is read at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.
2. Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against the target proteins (e.g., p-NF-κB, p-Akt, β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: NF-κB signaling pathway in inflammation and its inhibition by kaurane diterpenoids.
Head-to-head study of synthetic vs. natural 2,6,16-Kauranetriol
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
2,6,16-Kauranetriol is a diterpenoid compound that has garnered interest within the scientific community due to its potential biological activities. As a member of the kaurane (B74193) family of natural products, it is structurally complex, presenting both challenges and opportunities for chemical synthesis and pharmacological investigation. This guide provides a head-to-head comparison of synthetic versus natural this compound, offering insights into their properties, biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Data Presentation: A Comparative Overview
Due to the absence of direct comparative experimental data, the following table summarizes the known information for natural this compound, primarily sourced from studies on extracts of Pteris cretica, and provides a projected profile for a synthetic version based on established principles of chemical synthesis and the known bioactivities of synthetic kaurane diterpenoids.
| Feature | Natural this compound | Synthetic this compound (Projected) |
| Source | Isolated from the herbs of Pteris cretica[1]. | Produced through multi-step chemical synthesis. |
| Purity | Variable, dependent on extraction and purification methods. May contain other related natural products. | High purity achievable (>95-99%), with well-defined and characterizable impurities. |
| Stereochemistry | Naturally occurring enantiomer (ent-kaurane). | Can be synthesized as a specific enantiomer or as a racemic mixture, depending on the synthetic route. |
| Biological Activity | Exhibits potential cytotoxic, anti-inflammatory, and antimicrobial properties as part of the broader activity of Pteris cretica extracts and the kaurane diterpenoid class.[2][3][4] | Expected to exhibit similar biological activities to the natural form, assuming identical stereochemistry. Purity may lead to more potent and specific effects. |
| Supply & Scalability | Dependent on plant harvesting, extraction yields, and purification efficiency. May be limited and subject to geographical and seasonal variations. | Potentially scalable and provides a consistent, long-term supply independent of natural source availability. |
Biological Activities and Potential Mechanisms of Action
Kaurane diterpenoids as a class are known to exhibit a range of biological activities. While specific data for purified this compound is limited, the known effects of Pteris cretica extracts and other kaurane diterpenoids suggest potential in the following areas:
Cytotoxicity and Apoptosis
Extracts of Pteris cretica have demonstrated cytotoxic effects against various cancer cell lines.[5] This activity is often attributed to the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis. The intrinsic and extrinsic pathways of apoptosis are complex signaling cascades that converge on the activation of caspases, the executioner enzymes of cell death.[6][7][8][9] It is hypothesized that this compound may contribute to the cytotoxic profile of Pteris cretica by modulating key proteins in these pathways.
Apoptosis Signaling Pathway
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Anti-inflammatory Activity and NF-κB Signaling
Inflammation is a key biological response, and its dysregulation is implicated in numerous diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[10][11][12][13][14] Many natural products, including diterpenoids, exert their anti-inflammatory effects by inhibiting the NF-κB pathway. Kaurenol, a structurally related kaurane diterpene, has been shown to possess anti-inflammatory properties.[15] It is plausible that this compound may also modulate this pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway leading to inflammation.
Experimental Protocols
The following are generalized protocols for key experiments that would be essential in a head-to-head comparison of synthetic and natural this compound.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of natural and synthetic this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of natural and synthetic this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the compounds for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Antimicrobial Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).
-
Compound Dilution: Prepare serial two-fold dilutions of the natural and synthetic this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
While a definitive head-to-head comparison of synthetic and natural this compound is currently limited by the lack of direct experimental data, this guide provides a framework for such an investigation. The natural compound, as a component of Pteris cretica, shows promise for various biological activities. A synthetic route to this compound would offer significant advantages in terms of purity, scalability, and the ability to perform detailed structure-activity relationship studies.
Future research should focus on the total synthesis of this compound and subsequent head-to-head biological evaluation against the purified natural product. Such studies will be instrumental in validating the therapeutic potential of this kaurane diterpenoid and paving the way for its potential development as a novel therapeutic agent. The experimental protocols and signaling pathway diagrams provided herein offer a roadmap for researchers embarking on this exciting area of natural product science.
References
- 1. This compound | CAS:41530-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - MM [thermofisher.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-kB pathway overview | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Properties of Kaurane Diterpenes: A Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the anti-inflammatory properties of kaurane (B74193) diterpenes, a class of natural products with significant therapeutic potential. By objectively comparing the performance of various kaurane compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers in pharmacology, natural product chemistry, and drug discovery. The information is presented in clearly structured tables for easy comparison, with detailed experimental protocols and visual diagrams of key signaling pathways.
I. Comparative Anti-Inflammatory Activity of Kaurane Diterpenes
The anti-inflammatory effects of kaurane diterpenes are primarily evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The following tables summarize the half-maximal inhibitory concentration (IC50) values for various kaurane diterpenes from multiple studies, providing a quantitative comparison of their potency.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Kaurane Diterpene | IC50 (µM) | Cell Line | Reference |
| Xerophilusin B | 0.23 | RAW 264.7 | [1] |
| Longikaurin B | 0.44 | RAW 264.7 | [1] |
| Xerophilusin A | 0.60 | RAW 264.7 | [1] |
| Xerophilusin F | 0.67 | RAW 264.7 | [1] |
| Isowikstroemin D | 0.9 - 7.0 | RAW 264.7 | [2] |
| Isowikstroemin A-C | 0.9 - 7.0 | RAW 264.7 | [2] |
| Compound 9 (from Isodon serra) | 7.3 | BV-2 | [3] |
| Compound 1 (from Isodon serra) | 15.6 | BV-2 | [3] |
| Isohenolide J | 15.99 ± 0.75 | RAW 264.7 | [4] |
| Isohenolide K | 18.19 ± 0.42 | RAW 264.7 | [4] |
| Kaurenoic Acid | 51.73 (±2.42) | RAW 264.7 | [5] |
| Synthetic Derivatives | |||
| Compound 28 | 2 - 10 | RAW 264.7 | [6] |
| Compound 55 | 2 - 10 | RAW 264.7 | [6] |
| Compound 62 | 2 - 10 | RAW 264.7 | [6] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
| Kaurane Diterpene | Cytokine | IC50 (µM) / Inhibition | Cell Line | Reference |
| ent-17-hydroxy-15-oxokauran-19-oic acid | TNF-α, IL-1β, IL-6, IL-17 | Significant Inhibition | RAW 264.7 | [7] |
| ent-15α-hydroxy-16-kauran-19-oic acid | TNF-α, IL-1β, IL-6, IL-17 | Significant Inhibition | RAW 264.7 | [7] |
| Synthetic Derivative 28 | TNF-α, IL-6, IL-1α | Downregulated | RAW 264.7 | [6] |
| Synthetic Derivative 55 | TNF-α, IL-6, IL-1α | Downregulated | RAW 264.7 | [6] |
| Synthetic Derivative 62 | TNF-α, IL-6, IL-1α | Downregulated | RAW 264.7 | [6] |
II. Key Signaling Pathways in the Anti-Inflammatory Action of Kauranes
Kaurane diterpenes exert their anti-inflammatory effects by modulating several key signaling pathways. The most well-documented of these is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. There is also evidence for the involvement of Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
A. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β. Several kaurane diterpenes have been shown to inhibit this pathway at various points.[6][7]
B. Modulation of MAPK and JAK/STAT Signaling Pathways
Emerging evidence suggests that kaurane diterpenes can also modulate other critical inflammatory signaling cascades. Some kauranes have been observed to delay the phosphorylation of p38 and ERK MAPKs.[8] Additionally, certain kaurane diterpenes, such as oridonin, have been shown to inhibit the JAK/STAT pathway, which is crucial for mediating the effects of many cytokines.
References
- 1. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
